molecular formula C20H22ClFN4O3S2 B2383068 N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide hydrochloride CAS No. 1215557-23-5

N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide hydrochloride

Cat. No. B2383068
M. Wt: 484.99
InChI Key: WEALLFYTMBKJGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C20H22ClFN4O3S2 and its molecular weight is 484.99. The purity is usually 95%.
BenchChem offers high-quality N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Evaluation

The compound has been a focus in the synthesis and evaluation of its antitumor properties. Researchers have developed novel derivatives of 6-amino-2-phenylbenzothiazole, incorporating various substituents to explore their cytostatic activities against malignant human cell lines. Such studies are pivotal for expanding the library of potential antitumor agents and understanding their mechanism of action at the molecular level (Racané et al., 2006).

Antimicrobial Activity

Another significant area of research involves examining the antimicrobial efficacy of related chemical structures. Synthesized compounds with similar functional groups have been tested for their activity against various bacteria and fungi, providing a foundation for developing new antimicrobial agents. Such studies contribute to the ongoing search for effective treatments against resistant microbial strains (Badiger et al., 2013).

Structural Analysis and Compound Design

Research has also focused on the structural aspects of related compounds, aiming to understand their chemical behavior and interactions. Investigations into the crystal structures of amide-containing isoquinoline derivatives, for example, provide insights into their molecular configurations and potential for forming inclusion complexes. This knowledge is crucial for the rational design of molecules with desired biological or chemical properties (Karmakar et al., 2007).

Heterocyclic Synthesis and Cascade Reactions

The versatility of compounds with similar chemical frameworks in heterocyclic synthesis is another area of extensive research. Their use in one-pot cascade reactions demonstrates the efficiency of synthesizing diverse heterocyclic structures, which are fundamental in drug discovery and development. These studies underscore the importance of such compounds in organic synthesis, offering pathways to generate structurally varied and complex molecules with potential biological activities (Schmeyers & Kaupp, 2002).

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-2-(4-fluorophenyl)sulfanyl-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O3S2.ClH/c1-23(2)10-3-11-24(19(26)13-29-16-7-4-14(21)5-8-16)20-22-17-9-6-15(25(27)28)12-18(17)30-20;/h4-9,12H,3,10-11,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEALLFYTMBKJGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-])C(=O)CSC3=CC=C(C=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide hydrochloride

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